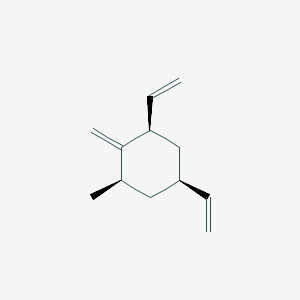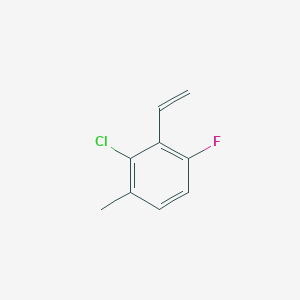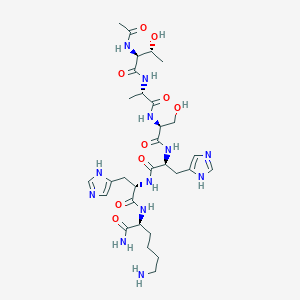
Cobalt;iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and iridium compounds are fascinating due to their unique chemical properties and potential applications in various fields. Cobalt is a transition metal known for its magnetic properties and high melting point, while iridium is a rare, dense metal with significant resistance to corrosion. When combined, cobalt and iridium form compounds that exhibit unique electronic, catalytic, and structural properties, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt-iridium compounds typically involves the use of cobalt and iridium salts as starting materials. One common method is the incipient wetness impregnation technique, where cobalt and iridium precursors are dissolved in a solvent and impregnated onto a support material, followed by drying and calcination . Another method involves the electrospinning-calcination process, where cobalt and iridium salts are electrospun into nanofibers, followed by calcination and reduction .
Industrial Production Methods: In industrial settings, cobalt-iridium compounds are often produced using high-temperature reduction processes. For example, cobalt and iridium oxides can be reduced in a hydrogen atmosphere at elevated temperatures to form the desired alloy . This method ensures high purity and uniformity of the final product, which is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-iridium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and iridium, which can range from -III to +V for iridium and -II to +III for cobalt .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-iridium compounds include hydrogen, oxygen, and various ligands such as phosphines and amines . Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products: The major products formed from the reactions of cobalt-iridium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt and iridium oxides in a hydrogen atmosphere typically yields metallic cobalt-iridium alloys .
Wissenschaftliche Forschungsanwendungen
Cobalt-iridium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, cobalt-iridium compounds are being explored for their potential as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage . In industry, these compounds are used in high-performance water electrolysis for hydrogen production .
Wirkmechanismus
The mechanism of action of cobalt-iridium compounds varies depending on their application. In catalytic reactions, the compounds often function by facilitating electron transfer between reactants, thereby lowering the activation energy of the reaction . In biological applications, cobalt-iridium compounds can induce oxidative stress in cells by generating reactive oxygen species, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Cobalt-iridium compounds share similarities with other transition metal compounds, such as those of rhodium and platinum. they exhibit unique properties due to the combination of cobalt’s magnetic characteristics and iridium’s resistance to corrosion . Similar compounds include cobalt-rhodium and cobalt-platinum alloys, which also have applications in catalysis and materials science .
Conclusion
Cobalt-iridium compounds are a unique class of materials with diverse applications in chemistry, biology, medicine, and industry. Their preparation methods, chemical reactivity, and mechanisms of action make them valuable for scientific research and industrial processes. By understanding the properties and potential of these compounds, researchers can continue to develop innovative applications and technologies.
Eigenschaften
CAS-Nummer |
828940-89-2 |
|---|---|
Molekularformel |
Co5Ir2 |
Molekulargewicht |
679.10 g/mol |
IUPAC-Name |
cobalt;iridium |
InChI |
InChI=1S/5Co.2Ir |
InChI-Schlüssel |
AUCLPTPBBWPBOD-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Co].[Co].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)


![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
